Cas no 719-59-5 (2-benzoyl-4-chloroaniline)
2-benzoyl-4-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- (2-Amino-5-chlorophenyl)(phenyl)methanone
- (2-Amino-5-chlorophenyl)phenyl-methanone
- 5-Chloro-2-aminobenzophenone
- 2-Amino-5-chlorobenzophenone
- 2'-Amino-5'-chlorobenzophenone
- 3-(4-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER
- 2--5
- 2-Amino-5-chloro
- 2-amino-5-chloro-benzophenone
- 2-Benzoyl-4-chloroaniline
- 4-CHLORO-2-BENZOYLANILINE
- ACB
- IFLAB-BB F1386-0355
- OxazepaM Benzophenone
- 2-amino-5-chlorophenyl)phenyl-methanon
- METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-
- 2-Amino-5-chlorbenzophenone
- 2-Amino-5-chlorobenzylphenone
- Benzophenone, 2-amino-5-chloro-
- (2-Amino-5-chlorophenyl)phenylmethanone
- (2-amino-5-chlorophenyl)-phenylmethanone
- 2-amino-5-chloro benzophenone
- FR80014ZBT
- ZUWXHHBROGLWNH-U
- HMS2602B11
- HY-77785
- STR01705
- SY033273
- 2-AMINO-5-CHLOROBENZOPHENONE [USP-RS]
- InChI=1/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H
- EC 211-949-7
- Cambridge id 5191861
- BRN 0475640
- CS-0006946
- NCGC00245932-01
- NCGC00357230-01
- CAS-719-59-5
- 2-AMINO,5-CHLORO-BENZOPHENONE
- Oprea1_343888
- MLS000682800
- CHEMBL1417425
- A0079
- SCHEMBL145366
- F0266-1270
- AC-10167
- (2-amino-5-chloro-phenyl)phenyl-methanone
- FT-0611158
- 719-59-5
- D70624
- 2-Amino-5-chlorbenzophenon
- SMR000312157
- 2-Amino-5-chlorobenzophenone, United States Pharmacopeia (USP) Reference Standard
- OXAZEPAM IMPURITY D [EP IMPURITY]
- HMS1648M18
- EN300-17969
- DTXSID0052463
- PD065492
- Tox21_304017
- DIPOTASSIUM CLORAZEPATE IMPURITY A [EP IMPURITY]
- 2-AMINO-5-CHLOROBENZOPHENONE [USP IMPURITY]
- CHLORDIAZEPOXIDE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 2-Amino-5-Chlorobenzophenone, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC84157
- FT-0661674
- ALPRAZOLAM IMPURITY E [EP IMPURITY]
- (2-azanyl-5-chloranyl-phenyl)-phenyl-methanone
- (2-Amino-5-chlorophenyl)phenylmethanone (Aminochlorobenzophenone)
- CHLORDIAZEPOXIDE IMPURITY C [EP IMPURITY]
- Aminochlorobenzophenone
- 2-amino-5-chlorobenzophenon
- NS00007006
- 3-14-00-00214 (Beilstein Handbook Reference)
- MFCD00007839
- EINECS 211-949-7
- DTXCID7031036
- AKOS000119483
- Q-200233
- NSC-84157
- Q27278146
- UNII-FR80014ZBT
- Z57127370
- 2-Amino-5-chlorobenzophenone, 98%
- A837365
- NSC 84157
- (2-amino-5-chloro-phenyl)-phenyl-methanone
- (2-Amino-5-chlorophenyl)phenyl-methanone (Aminochlorobenzophenone)
- STK397829
- DIPOTASSIUM CLORAZEPATE IMPURITY A (EP IMPURITY)
- 2-AMINO-5-CHLOROBENZOPHENONE (USP-RS)
- OXAZEPAM IMPURITY D (EP IMPURITY)
- 2-ACB
- 2-AMINO-5-CHLOROBENZOPHENONE (USP IMPURITY)
- ACB, benzophenone
- (2-Amino-5-chlorophenyl)phenyl-methanone; 5-Chloro-2-aminobenzophenone
- BBL012199
- ALPRAZOLAM IMPURITY E (EP IMPURITY)
- CHLORDIAZEPOXIDE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- 2-benzoyl-4-chloroaniline
-
- MDL: MFCD00007839
- Inchi: 1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
- InChI Key: ZUWXHHBROGLWNH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(C1C=CC=CC=1)=O)N
- BRN: 0475640
Computed Properties
- Exact Mass: 231.04500
- Monoisotopic Mass: 231.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 43.1
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Color/Form: Powder
- Density: 1.33
- Melting Point: 96-98 °C (lit.)
- Boiling Point: 207 ºC
- Flash Point: 211 ºC
- Refractive Index: 1.6000 (estimate)
- Solubility: Solubility in methanol gives very faint turbidity. Soluble in DMSO.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 43.09000
- LogP: 3.73440
- Solubility: Insoluble in water
2-benzoyl-4-chloroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:PC4933500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Risk Phrases:R22
2-benzoyl-4-chloroaniline Customs Data
- HS CODE:29223900
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-benzoyl-4-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A45564-25G |
2-benzoyl-4-chloroaniline |
719-59-5 | 25g |
¥240.94 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A45564-100G |
2-benzoyl-4-chloroaniline |
719-59-5 | 100g |
¥409.29 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800087-2.5kg |
2-Amino-5-chlorobenzophenone |
719-59-5 | 98% | 2.5kg |
2,268.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1507-200MG |
2-benzoyl-4-chloroaniline |
719-59-5 | 200mg |
¥3328.19 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1022808-25MG |
2-benzoyl-4-chloroaniline |
719-59-5 | 25mg |
¥11253.66 | 2024-12-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0079-500g |
2-benzoyl-4-chloroaniline |
719-59-5 | 98.0%(T) | 500g |
¥1150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0079-25g |
2-benzoyl-4-chloroaniline |
719-59-5 | 98.0%(T) | 25g |
¥155.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AA921-100g |
2-benzoyl-4-chloroaniline |
719-59-5 | 98% | 100g |
¥105.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AA921-500g |
2-benzoyl-4-chloroaniline |
719-59-5 | 98% | 500g |
¥300.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AA921-25g |
2-benzoyl-4-chloroaniline |
719-59-5 | 98% | 25g |
¥33.0 | 2022-05-30 |
2-benzoyl-4-chloroaniline Suppliers
2-benzoyl-4-chloroaniline Related Literature
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Sunil Kumar,Mukesh Choudhary New J. Chem. 2022 46 4911
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Nagesh Jatangi,Radha Krishna Palakodety Org. Biomol. Chem. 2019 17 3714
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
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Alan D. Tappin,J. Paul Loughnane,Alan J. McCarthy,Mark F. Fitzsimons Environ. Sci.: Processes Impacts 2014 16 2227
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Yuxin Wu,Chenrui Lu,Fei Gao,Yuanrui Li,Bonan Shi,Xuediao Cai,Fei Yang,Junqi Zhang,Shengzhong (Frank) Liu J. Mater. Chem. C 2023 11 4393
Additional information on 2-benzoyl-4-chloroaniline
Professional Introduction to 2-benzoyl-4-chloroaniline (CAS No. 719-59-5)
2-benzoyl-4-chloroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 719-59-5, is a significant intermediate compound in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzoyl group and a chloro substituent on an aniline backbone, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structural framework of 2-benzoyl-4-chloroaniline consists of a benzene ring substituted with a carbonyl group at the 2-position and a chlorine atom at the 4-position, connected to an amino group. This arrangement imparts unique electronic and steric properties, making it a valuable building block for further functionalization. The presence of both electron-withdrawing (carbonyl) and electron-donating (amino) groups enhances its participation in various chemical transformations, including condensation reactions, nucleophilic substitutions, and metal-catalyzed coupling reactions.
In recent years, 2-benzoyl-4-chloroaniline has been extensively studied for its role in synthesizing pharmacologically relevant compounds. Its derivatives have shown promise in multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The chloro substituent, in particular, serves as a versatile handle for further modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
One of the most compelling aspects of 2-benzoyl-4-chloroaniline is its utility in medicinal chemistry. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are aberrantly activated in various cancers. The benzoyl group can be further modified to introduce additional pharmacophores, enhancing binding affinity and selectivity.
The synthesis of 2-benzoyl-4-chloroaniline typically involves the chlorination of 2-anilinobenzonitrile followed by benzoylation. Alternatively, direct functionalization strategies can be employed depending on the synthetic route chosen. Advanced techniques such as flow chemistry have also been applied to improve yield and scalability, aligning with modern pharmaceutical manufacturing standards.
Recent advancements in computational chemistry have further highlighted the potential of 2-benzoyl-4-chloroaniline as a key intermediate. Molecular modeling studies suggest that its derivatives can effectively interact with biological targets by optimizing key hydrogen bonding interactions and hydrophobic contacts. This computational insight has guided experimental efforts toward designing more potent and selective drug candidates.
The pharmaceutical industry remains keenly interested in exploring new derivatives of 2-benzoyl-4-chloroaniline, particularly those with improved pharmacokinetic profiles. Modifications such as solubility-enhancing groups or metabolic stability-inducing substitutions are being actively investigated. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize waste and energy consumption, ensuring sustainable production practices.
Beyond pharmaceuticals, 2-benzoyl-4-chloroaniline finds applications in agrochemical research. Its structural motifs are incorporated into herbicides and fungicides designed to protect crops from pathogens while maintaining environmental safety. The versatility of this compound underscores its importance across multiple scientific disciplines.
The future direction of research on 2-benzoyl-4-chloroaniline is likely to focus on expanding its utility through innovative synthetic methodologies and exploring novel biological activities. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
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